![molecular formula C7H5BF2O4 B166506 (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid CAS No. 126120-87-4](/img/structure/B166506.png)
(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid
Vue d'ensemble
Description
“(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid” is a chemical compound with the CAS Number: 126120-87-4 . It has a molecular weight of 201.92 . The IUPAC name for this compound is 2,2-difluoro-1,3-benzodioxol-5-ylboronic acid .
Molecular Structure Analysis
The molecular structure of “(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid” consists of a benzodioxole ring with two fluorine atoms attached to the second carbon atom and a boronic acid group attached to the fourth carbon atom .Physical And Chemical Properties Analysis
“(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid” is a solid substance . It has a density of 1.5±0.1 g/cm³ . The boiling point is 210.6±40.0 °C at 760 mmHg . The vapor pressure is 0.2±0.4 mmHg at 25°C . The flash point is 79.2±22.2 °C .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Boronic acid-based materials, notably BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives, have emerged as promising platforms for OLED applications. These compounds exhibit excellent luminescent properties and have been utilized as active materials in OLED devices, showing potential as 'metal-free' infrared emitters. The structural design and synthesis of these compounds focus on enhancing electroluminescence and achieving near-IR emission, indicating the role of boronic acid derivatives in advancing organic electronics (Squeo & Pasini, 2020).
Electrochemical Biosensors
Derivatives of boronic acids, such as ferroceneboronic acid (FcBA) and its variants, have been extensively studied for constructing electrochemical biosensors. These sensors exploit the selective binding properties of boronic acids to detect sugars, glycated hemoglobin, fluoride ions, and other analytes. The redox properties of these compounds allow for the non-enzymatic sensing of glucose and other substances, highlighting their importance in developing sensitive and selective biosensing platforms (Wang et al., 2014).
Antioxidant Activity Analysis
Boronic acids and their derivatives are also used in methods for determining antioxidant activity. These methods include various assays that assess the ability of compounds to scavenge free radicals, such as ABTS and DPPH assays. The use of boronic acid derivatives in these assays contributes to the understanding of antioxidant capacities of various substances, providing crucial insights into their potential health benefits and applications in food and pharmaceutical industries (Munteanu & Apetrei, 2021).
Environmental Remediation
In the context of environmental science, boronic acid derivatives have been explored for their potential in boron removal processes, especially in seawater desalination applications. Research on reverse osmosis membranes and nanofiltration technologies has included studies on the removal of boron, with boronic acid derivatives playing a role in optimizing these processes for safer drinking water (Tu et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-7(10)13-5-3-1-2-4(8(11)12)6(5)14-7/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIIKWAIWSFGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OC(O2)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586049 | |
| Record name | (2,2-Difluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid | |
CAS RN |
126120-87-4 | |
| Record name | (2,2-Difluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-difluoro-1,3-dioxaindan-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details
















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

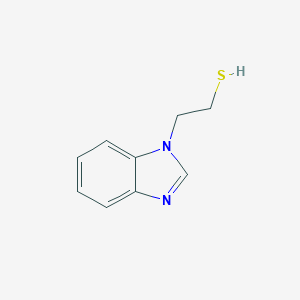
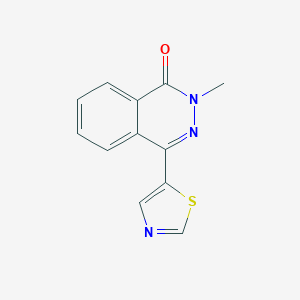
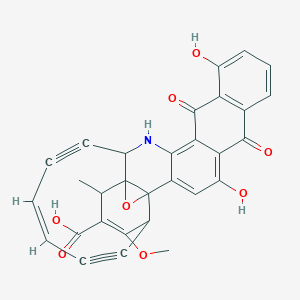
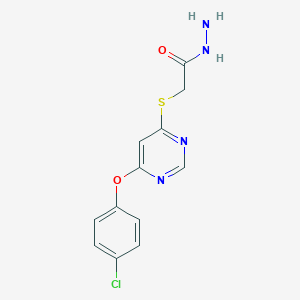
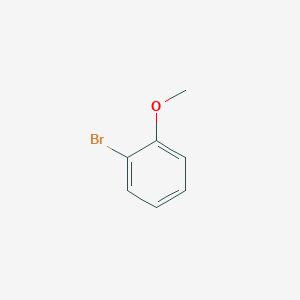
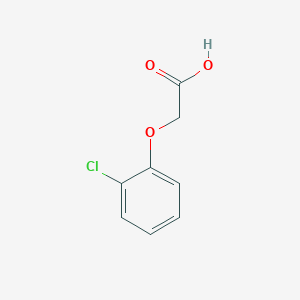
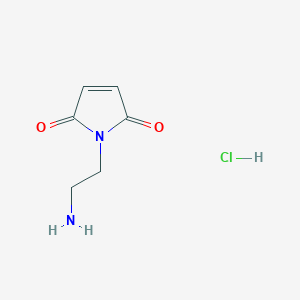
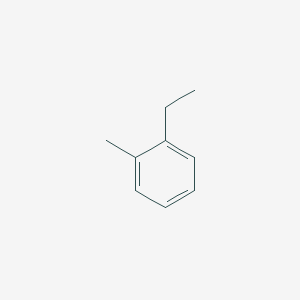
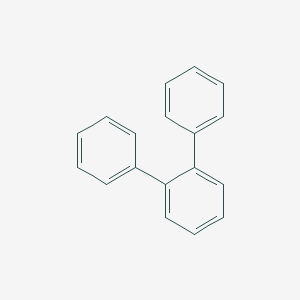
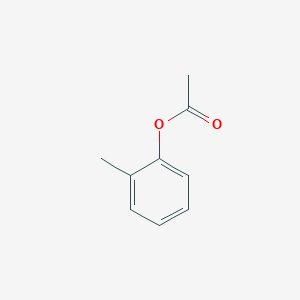
![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)
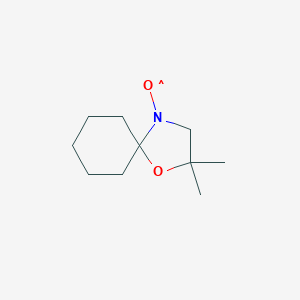
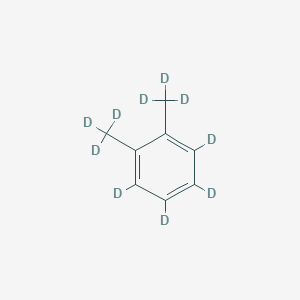
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid](/img/structure/B166451.png)